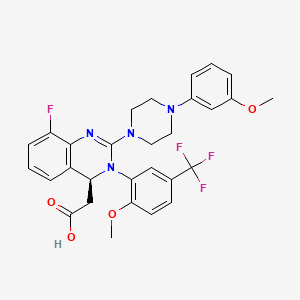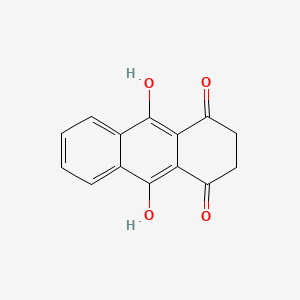
Lipofectin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipofectin is a widely used transfection reagent, primarily employed for the delivery of DNA, RNA, and oligonucleotides into mammalian cells and plant protoplasts. It is particularly recommended for the transfection of endothelial cells. This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lipofectin is synthesized by combining the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) with dioleoyl phosphatidylethanolamine (DOPE) in a 1:1 weight ratio. The mixture is dissolved in membrane-filtered water to form liposomes .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of DOTMA and DOPE, followed by their combination in a controlled environment to ensure the formation of stable liposomes. The process includes rigorous quality control measures to ensure the absence of microbial contamination and the functional efficacy of the reagent .
Análisis De Reacciones Químicas
Types of Reactions: Lipofectin primarily undergoes complexation reactions with nucleic acids. The cationic lipid component interacts with the negatively charged phosphate backbone of DNA or RNA, forming stable lipoplexes.
Common Reagents and Conditions:
Reagents: DNA, RNA, oligonucleotides, Opti-MEM I Reduced Serum Medium.
Conditions: this compound and nucleic acids are typically mixed in serum-free medium to form complexes.
Major Products Formed: The primary product of these reactions is the lipoplex, a complex of this compound and nucleic acids, which facilitates the delivery of genetic material into cells .
Aplicaciones Científicas De Investigación
Lipofectin has a broad range of applications in scientific research:
Chemistry: Used in the study of gene delivery mechanisms and the development of new transfection reagents.
Medicine: Employed in the development of gene therapies and the study of disease mechanisms at the molecular level.
Industry: Used in the production of genetically modified organisms and the development of biopharmaceuticals
Mecanismo De Acción
Lipofectin exerts its effects through the formation of lipoplexes with nucleic acids. The cationic lipid component of this compound interacts with the negatively charged nucleic acids, forming stable complexes. These complexes are then taken up by cells through endocytosis. Once inside the cell, the lipoplexes facilitate the release of nucleic acids into the cytoplasm, where they can exert their intended effects, such as gene expression or gene silencing .
Comparación Con Compuestos Similares
Lipofectamine: Another widely used transfection reagent, known for its high transfection efficiency and reduced cytotoxicity.
Lipofectamine 2000: An improved version of Lipofectamine, offering higher transfection efficiency and lower cytotoxicity.
Lipofectamine 3000: Known for its gentle nature and significantly reduced cytotoxicity levels, making it suitable for sensitive cell types
Uniqueness of Lipofectin: this compound is unique due to its specific formulation of DOTMA and DOPE, which provides a balance of transfection efficiency and cell viability. It is particularly effective for the transfection of endothelial cells and has been shown to work well in combination with other reagents for the transfection of difficult-to-transfect cells .
Propiedades
Número CAS |
128835-92-7 |
|---|---|
Fórmula molecular |
C83H162ClN2O10P |
Peso molecular |
1414.6 g/mol |
Nombre IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H84NO2.C41H78NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46);1H/q+1;;/p-1/b22-20-,23-21-;19-17-,20-18-; |
Clave InChI |
BZFPNVBHFRTHMC-JVDGDQOCSA-M |
SMILES |
O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lipofectin; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


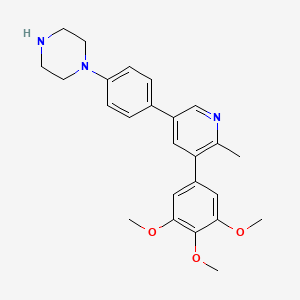
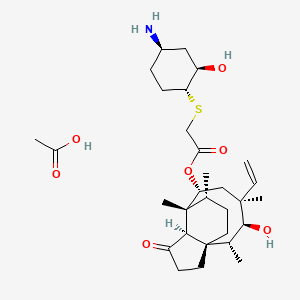
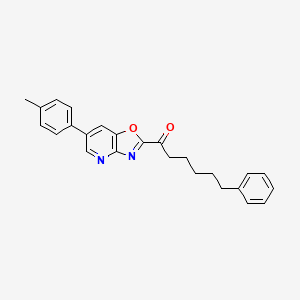
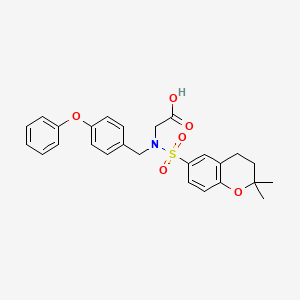
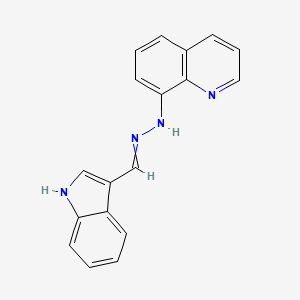
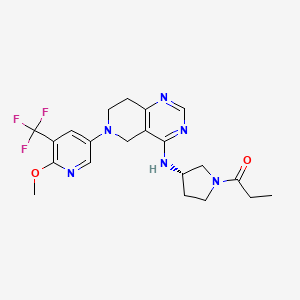
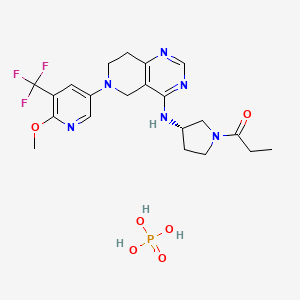
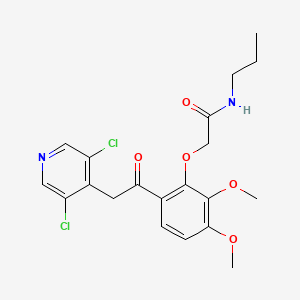
![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)
